[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine
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Overview
Description
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Coupling Reactions: The final step involves coupling the fluorinated pyrazole with the fluorinated phenyl group using palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine has a wide range of applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator in biochemical assays.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of [(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-chlorophenyl)methyl]amine: Similar structure but with a chlorine atom instead of fluorine.
[(1-ethyl-5-chloro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine: Similar structure but with a chlorine atom on the pyrazole ring.
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-bromophenyl)methyl]amine: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl][(4-fluorophenyl)methyl]amine is unique due to the presence of fluorine atoms on both the pyrazole and phenyl rings. This dual fluorination can enhance the compound’s stability, lipophilicity, and biological activity compared to its non-fluorinated or singly fluorinated analogs.
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]-1-(4-fluorophenyl)methanamine |
InChI |
InChI=1S/C13H15F2N3/c1-2-18-13(15)11(9-17-18)8-16-7-10-3-5-12(14)6-4-10/h3-6,9,16H,2,7-8H2,1H3 |
InChI Key |
LRKRNWHVYGZZFG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C=N1)CNCC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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